molecular formula C22H28ClN5O B2937298 5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899409-52-0

5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2937298
CAS RN: 899409-52-0
M. Wt: 413.95
InChI Key: XSDITGFFKVYEBO-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H28ClN5O and its molecular weight is 413.95. The purity is usually 95%.
BenchChem offers high-quality 5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activity

A series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including structures similar to the specified compound, have demonstrated significant in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, and also presented good to excellent antimicrobial properties against various strains (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Properties

A study on the flash vacuum thermolysis of tert-butylimines of pyrimidine and other heterocycles led to the synthesis of imidazoazines, showcasing the compound's role in novel synthesis methods. These processes are essential for developing new chemical entities with potential biological activities, highlighting the versatility of the compound in synthetic chemistry (Justyna et al., 2017).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics synthesized by microwave irradiative cyclocondensation showed promising insecticidal and antimicrobial potential. This indicates the compound's potential use in developing new agents for pest control and antibacterial applications (Deohate & Palaspagar, 2020).

Pyrazole Protecting Group in Synthesis

The compound has been utilized as a protecting group in the synthesis of pyrazole derivatives, indicating its utility in complex organic syntheses. This application is crucial for creating structurally diverse molecules for further pharmacological evaluation (Pollock & Cole, 2014).

Antitumor Activity and Receptor Affinity

Pyrazolo[3,4-d]pyrimidine analogues, closely related to the specified compound, have been synthesized and evaluated for their A1 adenosine receptor affinity and antitumor activities. These studies provide insights into the compound's potential for developing new therapeutic agents targeting cancer and other diseases (Harden, Quinn, & Scammells, 1991).

Mechanism of Action

Target of Action

The primary targets of this compound are Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins are key components in signal transduction pathways, regulating cellular growth, differentiation, and survival.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This could result in changes to the signal transduction pathways they are involved in, leading to alterations in cellular processes.

properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O/c1-22(2,3)19-14-20(24-8-9-27-10-12-29-13-11-27)28-21(26-19)18(15-25-28)16-4-6-17(23)7-5-16/h4-7,14-15,24H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDITGFFKVYEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-3-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

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